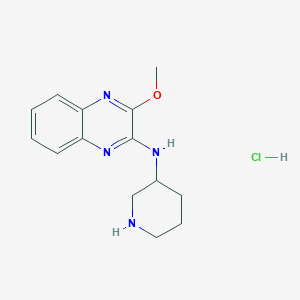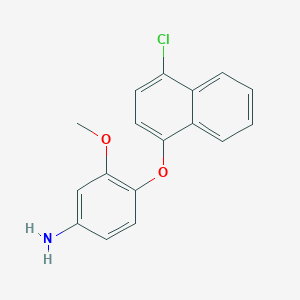
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- is a chemical compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a naphthalene ring with a quinone moiety, a chlorine atom at the 2-position, and a methylphenylamino group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- typically involves the reaction of 1,4-naphthoquinone with appropriate amines and halogenating agents. One common method is the nucleophilic substitution reaction where 1,4-naphthoquinone reacts with 2-chloroaniline in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction of the quinone group can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction typically produces hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is believed to be responsible for its antimicrobial and anticancer effects. Additionally, the compound may interact with specific enzymes and proteins, inhibiting their activity and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a methylphenylamino group.
1,4-Naphthalenedione, 2-chloro-3-methyl-: Similar structure but with a methyl group instead of a methylphenylamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- is unique due to the presence of the methylphenylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
14422-76-5 |
|---|---|
Fórmula molecular |
C17H12ClNO2 |
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
2-chloro-3-(N-methylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12ClNO2/c1-19(11-7-3-2-4-8-11)15-14(18)16(20)12-9-5-6-10-13(12)17(15)21/h2-10H,1H3 |
Clave InChI |
LBICNJDBFBDRHW-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)


![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)


![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)

